molecular formula C16H10O4 B11851628 1,3-dioxo-2-phenyl-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 166242-20-2

1,3-dioxo-2-phenyl-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B11851628
CAS No.: 166242-20-2
M. Wt: 266.25 g/mol
InChI Key: STOKKWYQSATVSV-UHFFFAOYSA-N
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Description

1,3-dioxo-2-phenyl-2,3-dihydro-1H-indene-5-carboxylic acid: is an organic compound that belongs to the class of indene derivatives. This compound is characterized by its unique structure, which includes a phenyl group attached to an indene core with two oxo groups at positions 1 and 3, and a carboxylic acid group at position 5. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2-phenyl-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,4-benzenetricarboxylic acid with suitable reagents to form the indene core . The reaction conditions often include the use of stoichiometric amounts of azobisisobutyronitrile (AIBN) and hypophosphorous acid (H₃PO₂) under reflux in 1-propanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2-phenyl-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The phenyl group and carboxylic acid group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Scientific Research Applications

1,3-dioxo-2-phenyl-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dioxo-2-phenyl-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

1,3-dioxo-2-phenyl-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

CAS No.

166242-20-2

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

IUPAC Name

1,3-dioxo-2-phenylindene-5-carboxylic acid

InChI

InChI=1S/C16H10O4/c17-14-11-7-6-10(16(19)20)8-12(11)15(18)13(14)9-4-2-1-3-5-9/h1-8,13H,(H,19,20)

InChI Key

STOKKWYQSATVSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

Origin of Product

United States

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